2-(4-Methylphenyl)-3-phenylbutanediamide
Description
Properties
CAS No. |
5468-18-8 |
|---|---|
Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
2-(4-methylphenyl)-3-phenylbutanediamide |
InChI |
InChI=1S/C17H18N2O2/c1-11-7-9-13(10-8-11)15(17(19)21)14(16(18)20)12-5-3-2-4-6-12/h2-10,14-15H,1H3,(H2,18,20)(H2,19,21) |
InChI Key |
BCHXAEAMADRKNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C2=CC=CC=C2)C(=O)N)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with 4-Methylphenyl Substituents
2-(4-Methylphenyl) Indolizine
- Core Structure : Indolizine heterocycle.
- Key Properties :
- Comparison : The indolizine’s heterocyclic system and higher log P contrast with the diamide backbone of the target compound, which likely exhibits lower lipophilicity due to polar amide groups. This structural divergence may result in differing pharmacokinetic profiles .
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one
Amide-Containing Analogues
2-(2-(4-Chlorophenyl)acetamido)-3-methylbutanamide
- Core Structure: Monoamide butanamide.
- Key Features :
- Substituents : 4-Chlorophenyl and methyl groups.
- Comparison: The target’s dual amide groups may improve metabolic stability compared to this monoamide analogue. Additionally, the 4-methylphenyl substituent in the target could confer distinct electronic and steric effects compared to the chlorophenyl group in this compound .
Functional Analogues with Contrasting Backbones
HDEP-2 (Ethyl 2-(naphthalen-2-yl)-2-(piperidin-2-yl)acetate)
- Core Structure : Phenethylamine ester.
- Key Properties : Psychedelic activity attributed to its phenethylamine scaffold .
- Comparison : The ester functionality in HDEP-2 is prone to hydrolysis, whereas the target’s amide linkages likely enhance stability in biological systems. This highlights the pharmacological advantage of amides in drug design .
Critical Analysis of Structural Influences on Properties
- Lipophilicity: Compounds with heterocycles (e.g., indolizine) or aromatic esters (e.g., HDEP-2) exhibit higher log P values than amide-rich structures.
- Bioactivity: Heterocyclic systems (e.g., pyridazinone) demonstrate higher potency, suggesting that the target’s diamide structure may require additional functionalization to enhance activity .
- Metabolic Stability: Amide groups in the target compound are expected to confer greater resistance to enzymatic degradation compared to esters (HDEP-2) or monoamides .
Preparation Methods
Synthesis of N-Phenylsuccinamic Acid
The initial step involves the nucleophilic acyl substitution of succinic anhydride with aniline in toluene solvent. Succinic anhydride (0.01 mol) reacts with an equimolar quantity of aniline (0.01 mol) at room temperature under continuous stirring for one hour. The reaction proceeds via ring-opening of the anhydride by the amine group, generating N-phenylsuccinamic acid as a crystalline intermediate. The crude product is purified through acid-base workup:
- Dilute hydrochloric acid neutralizes unreacted aniline, forming a water-soluble hydrochloride salt
- Filtration isolates the precipitated monoamide
- Recrystallization from ethanol yields pure N-phenylsuccinamic acid
This intermediate exhibits characteristic infrared absorption bands at 1618 cm⁻¹ (C=O stretching) and 3367 cm⁻¹ (N-H stretching), confirming amide bond formation.
Formation of 2-(4-Methylphenyl)-3-phenylbutanediamide
The second stage couples N-phenylsuccinamic acid with p-toluidine using phosphorous oxychloride (POCl₃) as an activating agent:
- Reaction Conditions
- Stoichiometry: 1:1 molar ratio of monoamide to p-toluidine
- Solvent: Neat reaction (no additional solvent)
- Temperature: Ambient (293 K)
- Duration: 4 hours of active stirring followed by 6 hours of standing
POCl₃ converts the carboxylic acid moiety into a reactive acyl chloride intermediate, enabling nucleophilic attack by the primary amine group of p-toluidine. The reaction mixture is quenched in crushed ice, inducing precipitation of the diamide product. Subsequent purification involves:
Crystallization and Hydrate Formation
The final compound crystallizes as a monohydrate due to strong hydrogen-bonding interactions between the diamide and water molecules. Crystal growth occurs via slow evaporation from acetone-chloroform at room temperature, producing needles suitable for X-ray diffraction analysis. The water molecule participates in four hydrogen bonds:
- Two as acceptor (O-H⋯O) with amide carbonyl groups
- Two as donor (N-H⋯O) to adjacent molecules
This hydrogen-bonding network arranges molecules into layers parallel to the (101) crystallographic plane, with an interlayer spacing exceeding 46 Å.
Structural Characterization Data
Crystallographic Parameters
X-ray diffraction analysis reveals the following unit cell dimensions for the monohydrate:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 15.242(4) |
| b (Å) | 4.905(1) |
| c (Å) | 21.540(5) |
| β (°) | 102.90(2) |
| Volume (ų) | 1569.7(6) |
| Z | 4 |
| Density (g/cm³) | 1.271 |
The asymmetric unit contains one diamide molecule and one water molecule, with dihedral angles between aromatic rings and amide planes measuring 12.6(4)° (phenyl) and 23.3(3)° (4-methylphenyl).
Spectroscopic Characterization
Fourier Transform Infrared Spectroscopy (FT-IR):
- 3367 cm⁻¹: N-H stretching (amide)
- 2935 cm⁻¹: C-H stretching (methylene)
- 1618 cm⁻¹: C=O stretching (amide I)
- 1507 cm⁻¹: N-H bending (amide II)
- 1353 cm⁻¹: C-N stretching
Mass Spectrometry (ESI-MS):
- Observed m/z: 331.15 [M+H]⁺
- Calculated m/z: 331.35 (C₁₇H₁₈N₂O₂)
Hydrogen Bonding and Molecular Packing
The crystal structure exhibits an intricate hydrogen-bonding network critical for stabilizing the monohydrate form:
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| N1-H1⋯O1 | O1W | 2.08 | 165 |
| O1W-H1W⋯O2 | O2 | 1.95 | 172 |
| O1W-H2W⋯O3 | O3 | 2.01 | 169 |
| N2-H2⋯O1W | O1W | 2.11 | 158 |
These interactions generate a three-dimensional framework with alternating hydrophobic (aromatic) and hydrophilic (amide/water) regions. The layered packing arrangement minimizes steric clashes between methyl groups while maximizing dipole-dipole interactions between amide functionalities.
Alternative Synthetic Considerations
While the described method remains the most documented route, potential modifications could include:
- Coupling Reagents: Substituting POCl₃ with carbodiimides (EDC/HOBt) might improve yields under milder conditions, though this remains experimentally unverified for this specific compound.
- Solvent Systems: Polar aprotic solvents (DMF, DMSO) could enhance reaction rates but may complicate product isolation due to increased solubility.
- Catalytic Methods: Enzymatic amidification using lipases represents an emerging green chemistry approach, though applicability to aromatic amines requires further investigation.
Q & A
Q. What are the key synthetic methodologies for preparing 2-(4-Methylphenyl)-3-phenylbutanediamide and its structural analogs?
Synthesis typically involves multi-step reactions with careful optimization of conditions. For example, similar 2-(4-methylphenyl)-containing compounds are synthesized via base-catalyzed cyclization (e.g., pyridazinone derivatives in ) or by coupling reactions using dichloromethane/DMF as solvents and triethylamine as a catalyst . Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link phenyl and methylphenyl groups.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate intermediates.
- Structural confirmation : IR and H NMR to validate functional groups and regiochemistry .
Q. How is the structural characterization of this compound performed?
Advanced spectroscopic techniques are critical:
- H/C NMR : Assign proton environments (e.g., distinguishing methylphenyl protons at δ 2.3–2.5 ppm) and confirm stereochemistry .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] for CHNO requires exact mass matching) .
- X-ray crystallography (if crystalline): Resolve spatial arrangement of substituents, though this is rarely reported for similar compounds in the evidence.
Advanced Research Questions
Q. How can researchers optimize reaction yields for analogs of this compound?
Yield optimization requires addressing common pitfalls:
- Side reactions : Competing pathways like over-alkylation can be minimized by controlling temperature (e.g., 0–5°C for exothermic steps) and using anhydrous conditions .
- Catalyst selection : Triethylamine or pyridine improves amidation efficiency, as seen in sulfonamide syntheses .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
Q. What strategies resolve contradictions in reported bioactivity data for structurally related compounds?
Discrepancies in bioactivity (e.g., anti-inflammatory IC values) may arise from:
- Assay variability : LPS-induced macrophage inflammation models () vs. COX-2 inhibition assays. Standardize cell lines and incubation times.
- Structural nuances : Minor substituent changes (e.g., methoxy vs. methyl groups) drastically alter pharmacokinetics, as seen in stilbene analogs ().
- Metabolic stability : Evaluate hepatic microsomal degradation to compare in vitro vs. in vivo efficacy .
Q. How do computational models aid in predicting the physicochemical properties of this compound?
While not directly addressed in the evidence, extrapolation from similar studies suggests:
- LogP calculations : Predict lipophilicity using software like Molinspiration (methylphenyl groups increase hydrophobicity).
- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) to rationalize anti-inflammatory activity, as seen for pyridazinone derivatives .
- ADMET profiling : Use tools like SwissADME to estimate bioavailability and blood-brain barrier permeability .
Q. What analytical challenges arise in detecting trace impurities during synthesis?
- HPLC-MS : Detect side products (e.g., unreacted precursors) with C18 columns and 0.1% formic acid mobile phase .
- Limit of detection (LOD) : Achieve ppm-level sensitivity for forensic-grade purity, as required for amphetamine precursors ().
- Stability testing : Monitor degradation under stress conditions (heat, light) to identify labile functional groups .
Q. How can researchers evaluate the ecological impact of this compound?
- Persistence testing : Use OECD 301 biodegradation assays (not reported in evidence, but standard for novel compounds) .
- Toxicity screening : Brine shrimp (Artemia salina) assays for acute toxicity, though data gaps exist for many analogs ().
- Soil mobility : Column leaching studies to assess groundwater contamination risks .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
